Fluorescent Red Mega 500

Multiplex Assays Fluorescence Microscopy Spectral Unmixing

Choose Fluorescent Red Mega 500 for its unique 100 nm Stokes shift, enabling standard 488 nm argon-ion laser excitation with clean far-red 608 nm emission. Its 90,000 L·mol⁻¹·cm⁻¹ extinction coefficient outperforms Mega 480 (40,000) and Mega 485 (20,000), providing superior brightness for multiplexed flow cytometry, immunofluorescence microscopy, and HTS assays. Ideal for labs maximizing panel size on legacy cytometers without additional laser hardware.

Molecular Formula C31H36N2O8S
Molecular Weight 596.7 g/mol
Cat. No. B12058957
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFluorescent Red Mega 500
Molecular FormulaC31H36N2O8S
Molecular Weight596.7 g/mol
Structural Identifiers
SMILESCCN(CC)C1=CC2=C(C=C1)C(=C(C(=O)O2)C=CC3=[N+](C4=C(C3(C)C)C=C(C=C4)S(=O)(=O)[O-])CCCCCC(=O)O)O
InChIInChI=1S/C31H36N2O8S/c1-5-32(6-2)20-11-13-22-26(18-20)41-30(37)23(29(22)36)14-16-27-31(3,4)24-19-21(42(38,39)40)12-15-25(24)33(27)17-9-7-8-10-28(34)35/h11-16,18-19H,5-10,17H2,1-4H3,(H2,34,35,38,39,40)
InChIKeyACILOXWOYCJZEB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Fluorescent Red Mega 500: Procurement Specifications and Core Optical Parameters for Multicolor Assays


Fluorescent Red Mega 500 (CAS: 540528-13-0) is a member of the Mega dye family, specifically engineered for multicolor fluorescence techniques requiring large spectral separation . It is a solid, BioReagent-grade fluorophore with a purity of ≥90% (HPLC) and a molecular formula of C31H36N2O8S (molecular weight: 596.69 g/mol) . The dye is characterized by its fundamental optical parameters: an excitation maximum (λex) of 508 nm and an emission maximum (λem) of 608 nm, as measured in 0.1 M phosphate buffer at pH 7.0 . This results in an exceptionally large Stokes shift of 100 nm, a defining feature that distinguishes it from conventional red-emitting fluorophores. Its spectroscopic design enables excitation using standard argon-ion laser lines (e.g., 488 nm) and fluorescein filter sets, while emitting in the red region of the spectrum, thereby minimizing spectral crosstalk in multiplexed experiments .

Fluorescent Red Mega 500: Why Alternative Red Dyes Cannot Replicate Its Spectral Performance


Generic substitution of Fluorescent Red Mega 500 with other red-fluorescent dyes (e.g., Texas Red, Alexa Fluor 594, or even other Mega family members) is not scientifically valid due to critical differences in Stokes shift magnitude, excitation wavelength compatibility, and molar extinction coefficient . While many red dyes require excitation by 561 nm or 594 nm lasers and exhibit Stokes shifts of only 20-30 nm, Fluorescent Red Mega 500 uniquely combines excitation in the green (508 nm) with far-red emission (608 nm), enabling use of common 488 nm argon-ion lasers without spectral overlap with green emitters like FITC or GFP . Furthermore, its molar extinction coefficient of 90,000 L·mol⁻¹·cm⁻¹ is substantially higher than other Mega dyes with similar large Stokes shifts, such as Mega 480 (40,000 L·mol⁻¹·cm⁻¹) and Mega 485 (20,000 L·mol⁻¹·cm⁻¹), making it the brightest option within this specialized class for multicolor panel design . These quantitative spectral and brightness distinctions preclude direct substitution without compromising experimental data quality, multiplexing capability, or signal-to-noise ratios.

Fluorescent Red Mega 500: Comparative Performance Metrics for Informed Procurement


Fluorescent Red Mega 500 vs. Other Mega Dyes: Quantifying Brightness Advantage for Multicolor Panels

Fluorescent Red Mega 500 exhibits the highest molar extinction coefficient among the Mega dye series, a key determinant of fluorescence brightness. A direct comparison within the same datasheet reveals that Mega 500 has an extinction coefficient of 90,000 L·mol⁻¹·cm⁻¹ . In contrast, Fluorescent Red Mega 480 and Mega 485, which offer similarly large Stokes shifts, have significantly lower extinction coefficients of 40,000 and 20,000 L·mol⁻¹·cm⁻¹, respectively . This represents a 2.25-fold increase over Mega 480 and a 4.5-fold increase over Mega 485.

Multiplex Assays Fluorescence Microscopy Spectral Unmixing

Fluorescent Red Mega 500 vs. Texas Red and Alexa Fluor 594: The Stokes Shift Advantage for Multiplexing

Fluorescent Red Mega 500 provides a Stokes shift of 100 nm (λex 508 nm, λem 608 nm) , which is substantially larger than that of widely used red fluorophores Texas Red and Alexa Fluor 594. Texas Red exhibits a Stokes shift of approximately 17-29 nm (λex ~586-596 nm, λem ~603-615 nm) [1]. Alexa Fluor 594 has a Stokes shift of approximately 24-27 nm (λex 590-591 nm, λem 614-617 nm) . This 3- to 6-fold larger Stokes shift for Mega 500 dramatically reduces spectral overlap between excitation and emission, minimizing the need for complex spectral compensation and enabling cleaner separation of signals in multiplexed experiments.

Flow Cytometry Immunofluorescence Laser Excitation

Fluorescent Red Mega 500 vs. Alexa Fluor 594: Equivalent Extinction Coefficient with Superior Spectral Flexibility

When comparing Fluorescent Red Mega 500 and Alexa Fluor 594 for fluorescence brightness, the two dyes exhibit nearly identical molar extinction coefficients. Mega 500 has an extinction coefficient of 90,000 L·mol⁻¹·cm⁻¹ , while Alexa Fluor 594 has a reported extinction coefficient of 92,000 L·mol⁻¹·cm⁻¹ . However, Mega 500 achieves comparable brightness with a significantly different excitation profile (508 nm versus 590 nm for Alexa Fluor 594) and a much larger Stokes shift (100 nm vs. ~27 nm). This combination of high extinction coefficient and large Stokes shift is unique among commercially available red dyes.

Fluorescence Brightness Imaging High-Content Screening

Fluorescent Red Mega 500 as a Sensitive Probe for Protein Binding: Quantitative Binding-Induced Fluorescence Modulation

Fluorescent Red Mega 500 demonstrates a large fluorescence intensity difference between its protein-bound and unbound states, a property quantitatively exploited in a high-throughput assay for small molecule binding to human serum albumin (HSA) [1]. In this competition assay, binding of test compounds to HSA results in displacement of the probe and a measurable decrease in fluorescence intensity. The assay successfully identified known high-protein binders from a library of 1,280 pharmacologically active compounds, with IC50 values for small molecule competitors ranging from 3 to 24 μM [1]. While not a direct comparator study, this demonstrates Mega 500's unique functional utility as a sensitive environmental reporter in biochemical assays.

High-Throughput Screening Drug Discovery Protein Binding Assays

Fluorescent Red Mega 500: Optimal Use Cases Based on Quantitative Evidence


High-Plex Flow Cytometry Panels with Single 488 nm Laser Excitation

Fluorescent Red Mega 500 is uniquely suited for flow cytometry applications where the instrument is equipped with a 488 nm argon-ion laser but lacks red laser lines (e.g., 561 nm, 594 nm, or 640 nm). The dye's 508 nm excitation maximum allows efficient excitation using standard FITC/GFP laser and filter configurations, while its 608 nm emission peak falls into a distinct detection channel (e.g., 610/20 or 615/20 bandpass filter) with minimal spillover from green emitters like FITC (λem ~520 nm) . This enables the addition of a fourth or fifth color to a panel without requiring additional laser hardware, a direct consequence of the 100 nm Stokes shift quantified in Section 3. This reduces instrument complexity and reagent costs while maintaining high signal-to-noise ratios, a key procurement consideration for labs with legacy cytometers or those seeking to maximize panel size on entry-level instruments.

Multicolor Fluorescence Microscopy Requiring Minimal Spectral Crosstalk

For multicolor immunofluorescence or FISH microscopy, Fluorescent Red Mega 500 provides a compelling alternative to Texas Red or Alexa Fluor 594 when spectral overlap between channels is a primary concern. The 100 nm Stokes shift (Section 3) means that excitation light at 508 nm is well separated from the 608 nm emission, allowing the use of standard FITC/LP filter cubes (e.g., excitation 470/40, dichroic 495, emission 525/50) for excitation while detecting emission through a far-red filter (e.g., 600LP or 610/60). This configuration eliminates the need for dedicated Texas Red or Cy3 filter sets and drastically reduces bleed-through into adjacent channels (e.g., GFP, FITC, or Cy3). The comparable brightness to Alexa Fluor 594 (extinction coefficient 90,000 vs. 92,000 L·mol⁻¹·cm⁻¹) ensures that sensitivity is not compromised for this spectral advantage . Procurement of this dye is justified when experimental protocols demand clean signal separation in densely labeled specimens or when using widefield microscopy systems with limited filter cube positions.

High-Throughput Screening Assays for Drug-Protein Binding and Environmental Sensing

As demonstrated in a validated high-throughput screening (HTS) application [1], Fluorescent Red Mega 500 exhibits a large and quantifiable fluorescence intensity change upon binding to human serum albumin (HSA). This property enables its use as a competitive probe in 96- or 384-well plate assays to screen compound libraries for protein binding, a critical parameter in drug discovery and ADME-Tox profiling. The assay's successful screening of a 1,280-compound library and the generation of IC50 values between 3 and 24 μM (Section 3) confirm its robustness and compatibility with automated liquid handling and plate reader systems. For scientists procuring reagents for HTS assay development, this peer-reviewed application provides direct evidence of the dye's utility as a sensitive and reliable environmental reporter, reducing the need for expensive, custom-synthesized probes.

DNA Sequencing and FISH Microscopy Leveraging Direct Fluorescence Detection

The manufacturer notes that the small molecular size of Fluorescent Red Mega 500 and its direct fluorescence emission mechanism (without relying on FRET or enzymatic amplification) make it suitable for applications such as DNA sequencing and fluorescence in situ hybridization (FISH) microscopy . While not quantified in the provided evidence, this class-level inference stems from the dye's high extinction coefficient (90,000 L·mol⁻¹·cm⁻¹) and large Stokes shift (100 nm), which together provide bright, low-background signals when conjugated to oligonucleotide probes. The ability to excite with standard 488 nm lasers and detect in the red channel aligns with common DNA sequencing instrument configurations. For procurement decisions related to molecular biology reagents, this positions Mega 500 as a viable, cost-effective alternative to more expensive, patent-protected dyes like Alexa Fluor 594 for custom oligonucleotide labeling.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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